Rosavin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Rosavin biosynthesis pathway in Rhodiola rosea

Proposed Rosavin Biosynthesis Pathway

The biosynthesis of this compound is believed to proceed from the precursor L-phenylalanine through a series of enzymatic steps, culminating in the attachment of a disaccharide chain. The table below outlines the core reactions and required enzymes based on metabolic engineering studies [1] [2] [3].

| Step | Reaction / Key Process | Primary Enzymes / Engineering Focus |

|---|---|---|

| 1. Core Phenylpropanoid Pathway | L-Phenylalanine → Cinnamic acid → Cinnamoyl-CoA → Cinnamyl alcohol | Phenylalanine ammonia-lyase (PAL), Hydroxycinnamate:CoA ligase (4CL), Cinnamyl-CoA reductase (CCR), endogenous Alcohol dehydrogenase (ADH) [1]. |

| 2. First Glycosylation | Cinnamyl alcohol + UDP-Glucose → Rosin (cinnamyl alcohol glucoside) | A promiscuous or engineered UDP-glycosyltransferase (UGT), e.g., from Arabidopsis thaliana (AtUGT73C5) [1] [3]. |

| 3. UDP-Arabinose Supply | UDP-Glucose → UDP-Glucuronic acid → UDP-Xylose → UDP-Arabinose | UDP-glucose dehydrogenase (UGD), UDP-xylose synthase (UXS), UDP-xylose 4-epimerase (UXE). A salvage pathway from L-arabinose using L-arabinokinase (AraK) and UDP-sugar pyrophosphorylase (USP) can also be used [1]. |

| 4. Final Arabinosylation | Rosin + UDP-Arabinose → this compound | An arabinosyltransferase that recognizes rosin and UDP-arabinose. This has been achieved by screening glycosyltransferases like SlUGT91R1 or by rational design of other UGTs [1] [3]. |

The following diagram illustrates the engineered pathway in E. coli, integrating the key steps from precursor to final product.

Engineered this compound Pathway in E. coli

Key Experimental Protocols and Methodologies

The high-level production of this compound relies on well-established metabolic engineering and microbiological techniques. The following table summarizes the core methodologies used in constructing the production strain and analyzing results [1].

| Experimental Component | Detailed Methodology |

|---|---|

| Strain Engineering | A high-producing strain was constructed by introducing heterologous genes into a phenylalanine-overproducing E. coli host. Key genes included a selected 4CL and CCR for the phenylpropanoid pathway, a UGT for glucosylation, and the UDP-arabinose pathway modules (UGD, UXS, UXE) along with the arabinosyltransferase SlUGT91R1 [1]. |

| Enzyme Screening | 4CLs and CCRs from different plant species were screened in vivo by expressing them in E. coli and measuring the production of cinnamyl alcohol. Arabinosyltransferases were identified by screening candidate Glycoside-specific Glycosyltransferases (GGTs) for their ability to produce this compound from rosin [1]. |

| Fermentation & Analysis | Fed-batch fermentation was performed in a 5-L bioreactor using D-glucose and L-arabinose as carbon sources. Analytical methods: Metabolites were identified and quantified using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) by comparing retention times and mass spectra with authentic standards [1]. |

Production Challenges and Engineering Strategies

Producing this compound through traditional plant extraction faces significant hurdles, including the plant's slow growth (4-6 years), endangered status, and low natural compound abundance [1] [4] [5]. Microbial synthesis in engineered E. coli presents a viable alternative, with several key strategies being employed:

- Enhancing Precursor Supply: Using a phenylalanine-overproducing E. coli host ensures a high flux into the pathway [1].

- Balancing UDP-Sugar Pools: The supply of UDP-arabinose competes with UDP-glucose for the pathway. Engineers addressed this by incorporating both the de novo pathway (from UDP-glucose) and a salvage pathway that directly converts external L-arabinose into UDP-arabinose, significantly boosting this compound production [1].

- Glycosyltransferase Engineering: Since the native arabinosyltransferase was unknown, researchers screened promiscuous GGTs and also used rational design to mutate existing glucosyltransferases, successfully changing their sugar donor specificity from UDP-glucose to UDP-arabinose or UDP-xylose [1] [3].

Research Outlook

The successful microbial production of this compound marks a pivotal shift from extraction to sophisticated biomanufacturing [1] [3]. Future research will focus on:

- Identifying the native enzymes in Rhodiola rosea to fully elucidate the natural pathway.

- Further optimizing the microbial cell factory through systems and synthetic biology approaches.

- Exploring the therapeutic potential of new-to-nature this compound analogues [3].

References

- 1. High-level production of Rhodiola rosea characteristic ... [sciencedirect.com]

- 2. Biosynthetic pathway of rosin, this compound and rosarin (György ) [pfocr.wikipathways.org]

- 3. Biosynthesis of a this compound natural product in Escherichia ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: Research Advances in Extraction and Synthesis ... [pmc.ncbi.nlm.nih.gov]

- 5. Enhancing the Accumulation of Rosavins in Rhodiola ... [mdpi.com]

Comprehensive Technical Review: Rosavin in Phenylpropanoid Metabolism - Biosynthesis, Pharmacology, and Therapeutic Potential

Introduction to Phenylpropanoid Metabolism and Rosavin

Phenylpropanoid metabolism represents a crucial biochemical pathway in plants that generates over 8,000 specialized metabolites with diverse biological functions and significant therapeutic potential. This pathway branches from primary metabolism through the shikimate pathway, which converts photosynthetic products into aromatic amino acids that serve as precursors for phenylpropanoid compounds. Among these compounds, This compound (chemical formula: C₂₀H₂₈O₁₀, molecular mass: 428.43 g/mol) stands out as a characteristic phenylpropanoid glycoside primarily isolated from Rhodiola rosea L. (Golden Root) that has demonstrated substantial pharmacological potential in recent research. This compound belongs to a class of phenylpropanoids that includes This compound, rosarin, and rosin - collectively known as "rosavins" - which are considered characteristic markers for authentic Rhodiola rosea preparations, as they are either absent or present in much lower concentrations in other Rhodiola species [1].

The significance of phenylpropanoid metabolism extends far beyond this compound, encompassing fundamental roles in plant defense, structural integrity, and environmental adaptation. These compounds contribute to plant resilience against biotic and abiotic stressors including pathogens, UV radiation, drought, and temperature extremes [2] [3]. From a therapeutic perspective, phenylpropanoids exhibit a wide spectrum of bioactivities including antioxidant, anti-inflammatory, immunomodulatory, and enzyme-inhibitory effects [2] [3]. This technical review comprehensively examines the biosynthesis, pharmacological mechanisms, therapeutic applications, and production methodologies of this compound as a case study in phenylpropanoid drug development, with particular emphasis on recent advances in understanding its effects on bone metabolism, pain management, and other physiological processes.

Phenylpropanoid Biosynthetic Pathway

Table 1: Key enzymes in phenylpropanoid biosynthesis

| Enzyme | Function | Location in Pathway |

|---|---|---|

| Phenylalanine ammonia-lyase (PAL) | Deaminates phenylalanine to cinnamic acid | Gateway enzyme to phenylpropanoid pathway |

| Cinnamate-4-hydroxylase (C4H) | Hydroxylates cinnamic acid to p-coumaric acid | Early hydroxylation step |

| 4-Hydroxycinnamate-CoA ligase (4CL) | Activates p-coumaric acid to p-coumaroyl-CoA | Formation of CoA esters |

| Hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (HCT) | Transfers hydroxycinnamoyl moiety to shikimate | Central branch point |

| Chalcone synthase (CHS) | Condenses p-coumaroyl-CoA with malonyl-CoA | First committed step to flavonoids |

The phenylpropanoid pathway initiates from the aromatic amino acids phenylalanine and, in some grasses, tyrosine, which are products of the shikimate pathway. The shikimate pathway itself derives carbon from phosphoenolpyruvate (glycolysis) and erythrose-4-phosphate (pentose phosphate pathway), highlighting the integration of primary and specialized metabolism [2] [3]. The first committed step in general phenylpropanoid metabolism is the deamination of phenylalanine to cinnamic acid catalyzed by phenylalanine ammonia-lyase (PAL), often considered the gateway enzyme to this diverse metabolic realm [4].

The pathway subsequently diverges into multiple branches producing various compound classes including lignin monomers, flavonoids, coumarins, stilbenes, and phenylpropanoid glycosides like this compound. This diversification occurs through a series of enzymatic modifications including hydroxylations, methylations, glycosylations, and acylations that greatly expand molecular diversity from common precursors [2] [4]. The monolignol branch leads to lignin biosynthesis through successive reduction and methylation steps, while the flavonoid branch generates thousands of polyphenolic compounds through the action of chalcone synthase and downstream enzymes. This compound itself is synthesized through glycosylation of a phenylpropanoid aglycone, though the complete biosynthetic route in Rhodiola rosea has not been fully elucidated [1].

Figure 1: The phenylpropanoid metabolic pathway illustrating the biosynthesis of this compound from primary metabolites through sequential enzymatic transformations. Key branch points to lignin and flavonoids are shown, with the proposed this compound branch highlighted.

This compound Pharmacology and Mechanisms of Action

Table 2: Pharmacological activities and mechanisms of this compound

| Pharmacological Activity | Proposed Mechanism | Experimental Models | Key Findings |

|---|---|---|---|

| Bone Metabolism Modulation | Enhances BMP-2 expression; Inhibits RANKL-induced osteoclastogenesis | Human osteoblast cultures; OVX mouse model | 100 μM increased BMP-2 by 37%; 5 μM suppressed osteoclast formation [5] [6] |

| Analgesic Effects | Activation of 5-HT₁A serotonergic receptors | Mouse model of oxaliplatin-induced neuropathic pain | 10 mg/kg reduced cold allodynia; effect blocked by 5-HT₁A antagonist [7] |

| Antioxidant Activity | Free radical scavenging; Enhanced cellular antioxidant systems | In vitro chemical assays; Cell culture models | Reduced oxidative stress markers; Increased antioxidant enzyme activities [1] |

| Anti-inflammatory Effects | Modulation of NF-κB and MAPK signaling pathways | RAW264.7 macrophage culture; Animal inflammation models | Suppressed pro-inflammatory cytokines (TNF-α, IL-6); Inhibited iNOS expression [1] [6] |

| Immunomodulatory Activity | Regulation of immune cell function and cytokine production | Lymphocyte and macrophage cultures | Enhanced phagocytic activity; Modulated Th1/Th2 cytokine balance [1] |

This compound demonstrates pleiotropic pharmacological activities through multiple molecular mechanisms, making it a compelling candidate for therapeutic development. In bone metabolism, this compound exerts dual anabolic and anti-catabolic effects by promoting osteoblast differentiation and function while simultaneously inhibiting osteoclast formation and activity. At the molecular level, this compound significantly enhances bone morphogenetic protein-2 (BMP-2) expression in human osteoblasts, with 100 μM concentration increasing BMP-2 levels by approximately 37% between days 14 and 21 of treatment [5]. Concurrently, this compound suppresses osteoclastogenesis by inhibiting the RANKL signaling pathway, reducing expression of osteoclast-specific genes including cathepsin K, calcitonin receptor (CTR), TRAF6, TRAP, and MMP-9 [6].

The analgesic properties of this compound involve central serotonergic pathways rather than opioid receptors. In a mouse model of oxaliplatin-induced peripheral neuropathic pain, this compound (10 mg/kg, intraperitoneal) significantly attenuated cold allodynia without developing tolerance [7]. This analgesic effect was abolished by pretreatment with the serotonin synthesis inhibitor para-chlorophenylalanine (PCPA) and specifically blocked by the 5-HT₁A receptor antagonist WAY-100635, but not by the opioid antagonist naloxone or 5-HT₃ receptor antagonist MDL-72222 [7]. This indicates a specific mechanism involving 5-HT₁A receptor activation and subsequent modulation of descending pain inhibitory pathways. Additional mechanisms contributing to this compound's therapeutic potential include antioxidant activity through free radical scavenging and enhancement of cellular antioxidant systems, anti-inflammatory effects via suppression of NF-κB and MAPK signaling pathways, and immunomodulatory properties through regulation of immune cell function and cytokine production [1] [6].

Therapeutic Applications and Research Findings

Bone Metabolic Disorders

This compound demonstrates significant potential for managing osteoporosis and other metabolic bone diseases through multiple mechanisms. In ovariectomized (OVX) mouse models of postmenopausal osteoporosis, this compound treatment enhanced bone mineral density (BMD) and improved bone microarchitecture by increasing the population of active osteoblasts while restraining osteoclast maturation [6]. At the molecular level, this compound modulated critical serum biomarkers, decreasing bone resorption markers (CTX-1, TRACP5b, RANKL, M-CSF, TRAP) while increasing bone formation markers (ALP, OCN) [6]. When combined with zinc and probiotics, this compound further reduced pro-osteoporotic factors (MMP-3, IL-6, TNF-α) while enhancing anti-osteoporotic mediators (IL-10, TIMP3), suggesting synergistic effects with complementary therapeutic agents [6].

The molecular mechanisms underlying these effects involve regulation of epigenetic modifiers and transcription factors crucial for bone homeostasis. This compound treatment increased expression of eukaryotic translation elongation factor 2 (EEF2) while decreasing histone deacetylase 1 (HDAC1), thereby activating osteoprotective epigenetic mechanisms [6]. Furthermore, this compound promoted osteoblast differentiation by increasing expression of runt-related transcription factor 2 (Runx2) and osteocalcin (OCN), key transcription factors regulating osteogenesis [6]. In osteoclast precursors, this compound inhibited NFATc1 and c-Fos activation, nuclear translocation, and transcriptional activity, thereby disrupting the molecular program essential for osteoclast differentiation and function [6].

Neuropathic Pain Management

This compound has demonstrated efficacy in managing chemotherapy-induced peripheral neuropathy (CIPN), particularly oxaliplatin-induced cold allodynia, which represents a dose-limiting side effect in cancer chemotherapy. In a mouse model of oxaliplatin-induced neuropathic pain, a single dose of this compound (10 mg/kg, intraperitoneal) significantly reduced cold allodynia without apparent adverse effects [7]. The therapeutic effect was maintained with repeated administration, suggesting lack of tolerance development. The specific involvement of serotonergic 5-HT₁A receptors rather than opioid receptors in this compound's analgesic mechanism is particularly advantageous from a clinical perspective, potentially avoiding the dependency and tolerance issues associated with opioid analgesics [7].

Other Therapeutic Applications

Beyond bone metabolism and pain management, preliminary research suggests this compound may have potential applications in several other conditions. Neuroprotective effects have been observed in animal models of Alzheimer's disease and cerebral ischemia, though the precise mechanisms remain under investigation [6]. Potential anticancer properties have been reported in small-cell lung cancer models, while anti-inflammatory effects have been documented in models of hepatic fibrosis and acute colitis [6]. Additionally, this compound's adaptogenic properties may contribute to enhanced stress resistance, though human clinical evidence remains limited [1].

Production Methods: Extraction and Synthesis

Table 3: Methods for this compound production and their characteristics

| Method | Procedure | Yield/Purity | Advantages | Limitations |

|---|---|---|---|---|

| Ethanol Extraction | 70-75% ethanol extraction from RRL roots | 969.71 mg/100 g dried root | Efficient for multiple compounds; Scalable | Variable content (0.08-0.6%); Plant-dependent [1] |

| NADES Extraction | Choline chloride + tartaric acid solvent | ~1000 μg/mL at 60 min | Environmentally friendly; High efficiency | Optimization required; New methodology [1] |

| Flash Chromatography | Ionic liquid + microwave + polyamide/resin columns | 98.2% purity; 60.6% recovery | High purity; Suitable for scale-up | Complex process; Costly [1] |

| Macroporous Resin | Adsorption and separation using macroporous resin | Content increased from 3.00% to 68.76% | High efficiency; Industrial application | Requires optimization; Multiple steps [1] |

| Chemical Synthesis | Chemical coupling of sugar and aglycone moieties | Varies by route | Independent of plant sources; Scalable | Complex protection/deprotection; Lower efficiency [1] |

| Biosynthesis | Engineered E. coli expressing biosynthetic enzymes | Research stage | Sustainable; Fermentation-based | Early development; Optimization needed [1] |

The production of this compound faces significant challenges due to its exclusive occurrence in specific Rhodiola rosea populations and relatively low natural abundance. Extraction methods have evolved from traditional approaches to more sophisticated techniques. Conventional extraction typically uses 70-75% ethanol, yielding approximately 969.71 mg/100 g dried root [1]. Recent advances include natural deep eutectic solvents (NADES), particularly choline chloride with tartaric acid, which achieved concentrations of approximately 1000 μg/mL after 60 minutes of extraction [1]. For purification, techniques such as high-speed countercurrent chromatography and flash column chromatography with ionic liquids have achieved purity levels exceeding 97-98% [1].

Due to limitations in plant-based production, synthetic approaches have been developed. Chemical synthesis strategies typically involve coupling appropriately protected sugar donors (such as 2,3,4-tri-O-acetyl-β-L-arabinopyranosylbromide) with cinnamyl alcohol derivatives [1]. More recently, biocatalytic and microbial production approaches have emerged using engineered E. coli strains expressing putative biosynthetic genes, offering potentially more sustainable and scalable production routes [1]. However, these methods remain at the research stage and require further optimization to achieve commercially viable yields. The development of efficient production methods is crucial for enabling comprehensive clinical research and potential therapeutic applications of this compound, as current reliance on natural extraction presents challenges in standardization, scalability, and cost-effectiveness.

Research Gaps and Future Directions

Despite promising preclinical findings, significant research gaps must be addressed to advance this compound toward clinical application. Pharmacokinetic studies in relevant animal models and humans are notably lacking, including parameters such as bioavailability, metabolism, tissue distribution, and elimination half-life. The optimal dosing regimens for different therapeutic indications remain undetermined, and the relationship between in vitro effective concentrations (typically micromolar range) and achievable in vivo tissue levels requires clarification [5] [6]. Formulation development represents another critical challenge, as improving oral bioavailability may be necessary for clinical translation.

Future research priorities should include comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling in relevant models, rigorous randomized controlled trials in target patient populations, and development of combination therapies leveraging potential synergistic effects with other osteoactive or analgesic agents. From a production perspective, advancing synthetic biology approaches for more sustainable and scalable manufacturing represents a crucial enabling step for clinical development. Additionally, investigation of potential drug interactions and long-term safety profiles will be essential for establishing this compound's therapeutic utility, particularly for chronic conditions like osteoporosis that require extended treatment durations.

Conclusion

References

- 1. This compound: Research Advances in Extraction and Synthesis ... [mdpi.com]

- 2. Phenylpropanoids metabolism: recent insight into stress ... [frontiersin.org]

- 3. Phenylpropanoids metabolism: recent insight into stress ... [pmc.ncbi.nlm.nih.gov]

- 4. Nature's laboratory: plant metabolic engineering methods ... [biotechnologyforbiofuels.biomedcentral.com]

- 5. The Effect of this compound, a Characteristic Compound of Rhodiola ... [pmc.ncbi.nlm.nih.gov]

- 6. The Role of this compound in the Pathophysiology of Bone ... [mdpi.com]

- 7. 5-HT 1A receptors mediate the analgesic effect of this compound ... [kjpp.net]

Comprehensive Technical Guide: Biological Activities of Rosavin Alkylbenzene Diglycoside

Introduction to Rosavin

This compound is an alkylbenzene diglycoside primarily identified as a characteristic active ingredient of the medicinal plant Rhodiola rosea L. (RRL). It belongs to a class of phenylpropanoid compounds that also includes Rosarin and Rosin, collectively referred to as "rosavins." As a marker compound for standardizing Rhodiola rosea extracts, this compound has garnered significant scientific interest due to its diverse pharmacological profile and potential therapeutic applications across multiple disease domains. Recent research advances have illuminated its extensive biological activities, underlying molecular mechanisms, and potential for development into novel therapeutic agents for various chronic diseases [1] [2].

The molecular structure of this compound features a glycosidic composition that contributes to its high water solubility, which presents both opportunities and challenges for its pharmaceutical development. While this hydrophilicity enhances its compatibility with biological systems, it also limits its membrane permeability, resulting in relatively low oral bioavailability. Despite this pharmacokinetic challenge, this compound demonstrates significant bioactivity at the cellular and organismal levels, making it a compelling subject for continued pharmacological investigation [1] [2].

Comprehensive Pharmacological Profile of this compound

This compound exhibits a remarkably diverse range of biological activities that have been systematically characterized through in vitro and in vivo studies. The table below provides a comprehensive overview of its major pharmacological effects and the corresponding evidence levels:

Table 1: Comprehensive Pharmacological Activities of this compound

| Pharmacological Activity | Experimental Models | Key Findings/Mechanistic Insights | Effective Concentrations/Doses |

|---|---|---|---|

| Antioxidant Activity | In vitro chemical assays | Free radical scavenging, reduction of oxidative stress markers | Varies by system; effective in micromolar range [1] |

| Anti-inflammatory Effects | Cell cultures (macrophages), animal inflammation models | Inhibition of NF-κB and MAPK signaling pathways; reduction of pro-inflammatory cytokines | In vitro: 1.25-5 μM; In vivo: 10-20 mg/kg [2] [3] |

| Neuroprotective Actions | Models of neurodegenerative diseases, depression, cognitive impairment | Attenuation of neuroinflammation and oxidative stress in brain tissue | In vivo: 10-20 mg/kg (animal studies) [2] |

| Anticancer Properties | Various cancer cell lines | Cell cycle arrest (G0/G1 phase), apoptosis induction, inhibition of migration and invasion | In vitro: Varies by cell type; generally 10-100 μM [1] [2] |

| Osteoprotective Effects | Ovariectomized mouse model, osteoclastogenesis assays | Suppression of RANKL-induced osteoclast differentiation; promotion of osteogenesis | In vitro: 1.25-5 μM; In vivo: 5-10 mg/kg [3] |

| Pulmonary Protective Effects | PM2.5-induced lung toxicity models, pulmonary fibrosis | Inhibition of NLRP3 inflammasome-mediated pyroptosis via PI3K/AKT pathway | In vivo: 25, 50, 100 mg/kg in rat models [4] |

| Immunomodulatory Activity | Immune cell cultures | Regulation of immune cell functions and cytokine production | In vitro: Concentration-dependent effects observed [1] |

| Analgesic Effects | Animal pain models | Central and peripheral pain modulation | In vivo: Dose-dependent response [1] |

| Anti-radiation Properties | Radiation exposure models | Protection against radiation-induced cellular damage | In vivo: Effective at various doses [1] |

Detailed Mechanistic Insights into this compound's Activity

Molecular Pathways in Anti-Inflammatory and Immunomodulatory Actions

This compound demonstrates potent anti-inflammatory effects through multimodal action on key inflammatory signaling pathways. The compound specifically targets the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, a central regulator of inflammation. Mechanistically, this compound inhibits the phosphorylation of both p65 and IκBα, thereby preventing the nuclear translocation of p65 and subsequent transcription of pro-inflammatory genes [3].

Additionally, this compound exerts significant suppressive effects on the mitogen-activated protein kinase (MAPK) signaling cascade. Experimental evidence demonstrates that it inhibits RANKL-induced phosphorylation of extracellular-signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK). This coordinated inhibition of multiple signaling nodes effectively dampens the inflammatory response and modulates immune cell activation [3].

The following diagram illustrates this compound's mechanism in inhibiting osteoclastogenesis through NF-κB and MAPK pathways:

This compound inhibits osteoclast differentiation by suppressing NF-κB and MAPK signaling pathways, thereby preventing expression of osteoclast-specific genes [3].

Mechanisms in Pulmonary Protection

In respiratory system pathologies, this compound demonstrates protective effects against PM2.5-induced lung toxicity through a sophisticated mechanism involving the NLRP3 inflammasome and pyroptosis pathway. This compound activates the PI3K/AKT signaling pathway, which in turn suppresses the activation of the NLRP3 inflammasome. This inhibition prevents the cleavage of caspase-1 and the subsequent processing of gasdermin D (GSDMD) into its active N-terminal fragment (GSDMD-N), which is responsible for pore formation in cell membranes during pyroptosis [4].

This mechanism effectively reduces the release of pro-inflammatory cytokines IL-1β and IL-18, thereby attenuating the inflammatory cascade and cellular damage in lung tissue. The activation of the PI3K/AKT pathway by this compound represents a potentially therapeutic approach to mitigating particulate matter-induced lung injury [4].

The following diagram illustrates this compound's protective mechanism in PM2.5-induced lung toxicity:

This compound activates PI3K/AKT pathway to inhibit NLRP3 inflammasome-mediated pyroptosis, protecting against PM2.5-induced lung injury [4].

Anticancer Mechanisms

This compound demonstrates multifaceted anticancer properties through several distinct but complementary mechanisms. In various cancer cell lines, it exerts cytotoxic effects primarily through induction of apoptotic cell death. Additionally, this compound arrests the cell cycle at the G0/G1 phase, preventing uncontrolled proliferation of malignant cells. The compound also suppresses the migratory and invasive capabilities of cancer cells, potentially limiting metastatic spread [2].

At the molecular level, this compound modulates the MAPK/ERK signaling pathway, which plays a critical role in cancer cell survival and proliferation. This targeted interference with key oncogenic signaling cascades positions this compound as a promising candidate for further development as an anticancer therapeutic, either as a single agent or in combination therapies [2].

Experimental Models and Methodological Approaches

In Vitro Osteoclastogenesis Assay Protocol

The inhibitory effect of this compound on osteoclast differentiation has been systematically characterized using established in vitro methodologies:

Cell Isolation and Culture: Bone marrow monocyte cells (BMMCs) are isolated from C57BL/6 mice by flushing femurs with alpha-MEM medium. Alternatively, RAW 264.7 cell line can be used [3].

Osteoclast Differentiation: Cells are seeded in 96-well plates at appropriate density and cultured in complete α-MEM containing:

- 30 ng/mL macrophage colony-stimulating factor (M-CSF)

- 100 ng/mL receptor activator of nuclear factor-κB ligand (RANKL)

- Various concentrations of this compound (typically 0, 1.25, 2.5, and 5 μM) [3]

TRAP Staining: After 7 days of culture, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP) using commercial kits. TRAP-positive multinucleated cells (containing ≥3 nuclei) are counted as mature osteoclasts [3].

Functional Assays:

- F-actin Ring Formation: Cells are fixed, permeabilized, and stained with FITC-phalloidin to visualize actin rings, a characteristic feature of functional osteoclasts.

- Bone Resorption Assay: Osteoclasts are cultured on bone biomimetic surfaces, and resorption pits are visualized and quantified after removal of cells [3].

Molecular Analysis:

- Gene Expression: qRT-PCR analysis of osteoclast-specific genes (TRAP, cathepsin K, MMP-9, calcitonin receptor, etc.)

- Protein Expression: Western blotting for NF-κB and MAPK pathway components and osteoclast differentiation markers [3]

In Vivo Osteoporosis Model

The efficacy of this compound in preventing bone loss has been validated using an ovariectomized (OVX) mouse model that recapitulates postmenopausal osteoporosis:

Animal Groups: Female C57BL/6 mice are divided into:

- Sham-operated group

- OVX control group

- OVX + this compound treatment groups (varying doses) [3]

Treatment Protocol: this compound is administered daily via intraperitoneal injection or oral gavage for 6-8 weeks post-ovariectomy.

Outcome Measures:

- Micro-CT analysis of bone microstructure parameters (bone volume fraction, trabecular number, thickness, separation)

- Histomorphometric analysis of bone sections

- Serum biomarkers of bone turnover [3]

PM2.5-Induced Lung Toxicity Model

The pulmonary protective effects of this compound have been evaluated using a PM2.5-induced lung injury model:

Animal Treatment: Rats are randomly assigned to:

- Control group (saline)

- PM2.5 exposure group

- PM2.5 + this compound treatment groups (25, 50, 100 mg/kg) [4]

Exposure Protocol: Animals receive intratracheal instillation of PM2.5 suspension (7.5 mg/kg) to induce lung injury.

Treatment Schedule: this compound is administered intraperitoneally once daily for 7 days before and 7 days after PM2.5 exposure.

Assessment Parameters:

- Histopathological evaluation of lung tissues (H&E staining)

- Inflammatory cytokine levels in bronchoalveolar lavage fluid (ELISA)

- Protein expression of NLRP3 inflammasome components and pyroptosis markers (Western blot)

- Immunofluorescence staining of key pathway components [4]

Pharmacokinetics and Formulation Development

Despite its promising pharmacological profile, this compound faces challenges related to its pharmacokinetic properties. The compound exhibits high water solubility but low membrane permeability, resulting in limited oral bioavailability. Pharmacokinetic studies in rats have demonstrated significant differences in blood concentration profiles following intravenous versus oral administration, confirming its bioavailability limitations [1] [2].

To address these challenges, various formulation strategies have been explored:

Table 2: Formulation Strategies for Improving this compound Bioavailability

| Formulation Approach | Key Features | Reported Outcomes |

|---|---|---|

| Complexation Systems | Cyclodextrin inclusion, phospholipid complexes | Enhanced solubility and stability |

| Lipid-Based Systems | Liposomes, nanoemulsions, solid lipid nanoparticles | Improved membrane permeability and absorption |

| Polymeric Nanoparticles | PLGA, chitosan-based nanocarriers | Controlled release and targeted delivery |

| Prodrug Approaches | Chemical modification to less polar derivatives | Enhanced intestinal absorption |

Advanced drug delivery systems show particular promise for overcoming the pharmacokinetic limitations of this compound. Nanoformulations can potentially enhance its bioavailability through increased solubility, prolonged circulation time, and targeted delivery to specific tissues. These technological advances may unlock the full therapeutic potential of this compound by ensuring adequate drug exposure at target sites [1].

Conclusion and Future Perspectives

This compound represents a structurally unique alkylbenzene diglycoside with a remarkably diverse pharmacological profile. Its multimodal mechanisms of action, targeting multiple signaling pathways including NF-κB, MAPK, and PI3K/AKT, position it as a promising candidate for development as a therapeutic agent for various chronic conditions, particularly inflammatory disorders, osteoporosis, and pulmonary diseases.

The comprehensive in vitro and in vivo data summarized in this technical guide provide compelling evidence of this compound's therapeutic potential. However, several important research directions warrant further investigation:

ADMET Profiling: Comprehensive absorption, distribution, metabolism, excretion, and toxicity studies are needed to fully characterize this compound's pharmacokinetic and safety profile.

Formulation Optimization: Continued development of advanced delivery systems to overcome bioavailability limitations remains crucial for clinical translation.

Clinical Validation: Well-designed clinical trials are essential to establish safety, efficacy, and appropriate dosing regimens in humans.

Combination Therapies: Exploration of synergistic effects with existing therapeutic agents could enhance clinical utility.

Structure-Activity Relationships: Systematic modification of the this compound structure may yield analogs with improved potency and pharmacokinetic properties.

References

- 1. This compound: Research Advances in Extraction and Synthesis ... [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Promises of Bioactive this compound [pubmed.ncbi.nlm.nih.gov]

- 3. This compound suppresses osteoclastogenesis in vivo and in vitro by ... [atm.amegroups.org]

- 4. Rosavidin protects against PM2.5-induced lung toxicity via ... [sciencedirect.com]

Summary of Available Rosavin Data from In Vivo Studies

The table below summarizes the quantitative data and dosing information from animal studies that imply some level of systemic absorption and activity of Rosavin.

| Study Focus / Model | Dosing Regimen | Reported Quantitative Outcomes | Implied ADME Processes |

|---|---|---|---|

| Non-alcoholic steatohepatitis (NASH) in Rats [1] | 10, 20, 30 mg/kg/day for 4 weeks | Dose-dependent improvement in liver enzymes (AST, ALT) and lipid profile. | Systemic absorption and distribution to the liver. |

| Type 2 Diabetes (T2DM) in Rats [2] | 10, 20, 30 mg/kg/day for 4 weeks | Dose-dependent reduction in serum glucose and insulin, improved lipid panel. | Systemic absorption and distribution to liver, kidney, and adipose tissues. |

| Hepatic Fibrosis in NASH Rats [1] | 10, 20, 30 mg/kg/day for 4 weeks | Modulation of mRNA (HSPD1, TNF, MMP14, ITGB1) and non-coding RNA levels in liver tissue. | Distribution to the liver and interaction with intracellular targets. |

Proposed Experimental Protocols for this compound ADME Studies

To address the critical gaps in this compound ADME knowledge, the following detailed experimental methodologies are recommended.

In Vivo Pharmacokinetic and Mass Balance Study

This protocol is designed to generate comprehensive ADME data in a rodent model.

- Test System: Laboratory rats (e.g., Sprague-Dawley), cannulated for blood sampling.

- Dosing: Administration of this compound (e.g., 20 mg/kg) via intravenous (IV) and oral (PO) routes. The IV group is essential for determining absolute bioavailability.

- Sample Collection:

- Blood/Plasma: Serial collections at pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Plasma is obtained via centrifugation.

- Tissues: At termination, collect key organs (liver, kidney, brain, heart, spleen, fat, muscle) for distribution analysis.

- Excreta: Urine and feces are collected from metabolism cages at pre-defined intervals up to 168 hours.

- Sample Analysis:

- LC-MS/MS: Homogenize tissue and excreta samples. Analyze all samples (plasma, tissue homogenates, urine, fecal extracts) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to quantify parent this compound and its metabolites [3].

- Radioactive Tracing (if available): If a radiolabeled version of this compound (e.g., ¹⁴C-Rosavin) is used, sample analysis can be performed using Liquid Chromatography-Radioactivity Monitoring (LC-RAM). This allows for a complete mass balance account and easier quantification of all drug-related material [3].

- Data Analysis: Calculate standard PK parameters (Cmax, Tmax, AUC, t₁/₂, CL, Vd) using non-compartmental analysis. Tissue-to-plasma concentration ratios determine distribution. Cumulative excretion in urine and feces reveals the primary route of elimination.

In Vitro Metabolic Stability and Metabolite Profiling

This protocol assesses how quickly this compound is metabolized and identifies its metabolic products.

- Test Systems:

- Liver microsomes (human and preclinical species)

- Cryopreserved hepatocytes (human and preclinical species) [3]

- Incubation Conditions:

- Incubate this compound (e.g., 1 µM) with test systems in a phosphate buffer (pH 7.4) at 37°C.

- The reaction is initiated by adding the co-factor NADPH (for microsomes) or directly with hepatocytes.

- Sampling: Take aliquots at 0, 5, 15, 30, and 60 minutes.

- Analysis:

- Metabolic Stability: Stop the reaction with cold acetonitrile and use LC-MS/MS to measure the half-life (t₁/₂) and intrinsic clearance (CLint) of the parent this compound [3].

- Metabolite Identification: Use high-resolution mass spectrometry (HR-MS) to detect and characterize the structural fragments of metabolites formed in the incubations.

This compound's Known Mechanisms and Experimental Workflow

Based on efficacy studies, this compound's biological activities involve multiple pathways. The diagram below maps these known interactions and the proposed workflow for ADME investigation.

Diagram of this compound's reported biological activities and proposed ADME study workflow.

Future Research Directions

The almost complete lack of fundamental ADME data for this compound presents a major bottleneck in its development as a therapeutic agent. Future work should prioritize:

- Bioanalytical Method Development: Establishing and validating sensitive and specific LC-MS/MS methods for quantifying this compound in biological matrices is the critical first step.

- Absolute Bioavailability: Conducting a definitive IV/PO study to determine the fraction of the orally administered dose that reaches the systemic circulation.

- Metabolite Identification: Systematically identifying major metabolites and assessing their potential pharmacological activity or toxicity.

- Plasma Protein Binding and Blood-Plasma Partitioning: These experiments are crucial for understanding the compound's distribution characteristics.

References

Comprehensive Technical Guide: Rosavin - Natural Sources, Plant Content, and Analytical Methodologies

Introduction and Significance

Rosavin is a characteristic phenylpropanoid glycoside and a primary active constituent of the adaptogenic plant Rhodiola rosea L. (RRL), also known as golden root or arctic root. As a diglycoside of cinnamyl alcohol (chemical formula C₂₀H₂₈O₁₀, molecular mass 428.43 g/mol), this compound exists alongside related compounds rosarin and rosin, which are collectively referred to as "rosavins" in the literature [1] [2]. These compounds are recognized as characteristic constituents specific to R. rosea, with this compound being the most abundant among them [1]. The European Medicines Agency has officially recognized R. rosea as a botanical adaptogen, with this compound serving as a key marker compound for quality standardization of herbal preparations derived from this plant [2] [3].

The pharmacological significance of this compound extends to multiple therapeutic domains. Research has demonstrated its diverse biological activities, including antioxidant, lipid-lowering, analgesic, antiradiation, antitumor, and immunomodulation effects [1] [4]. More recent investigations have explored its potential in bone metabolism regulation, with studies showing this compound's ability to enhance BMP-2 expression in human osteoblasts, suggesting potential applications in osteoporosis treatment and bone regeneration [5] [6]. Additionally, this compound has shown anti-inflammatory properties in microglial cell models, significantly inhibiting the secretion of pro-inflammatory cytokines IL-6 and TNF-α [7]. These multifaceted pharmacological activities, combined with its status as a characteristic marker compound, underscore the importance of comprehensive understanding of this compound's natural sources, extraction methodologies, and analytical techniques for research and development applications.

Botanical Sources and Distribution

Specific Rhodiola Species Containing this compound

This compound serves as a key chemotaxonomic marker specifically for Rhodiola rosea L., distinguishing it from other species within the Rhodiola genus [7]. While the Rhodiola genus encompasses approximately 90 accepted species, with about 20 possessing recognized medicinal value, this compound production is highly specific to R. rosea and, to a lesser extent, R. sachalinensis [1] [2]. Other medically relevant species such as R. crenulata, R. kirilowii, R. cretinii subsp., and R. quadrifida do not contain significant levels of rosavins, making the presence of this compound a definitive indicator of authentic R. rosea material [1] [7]. This specificity has significant implications for quality control and authentication of commercial products, as adulteration with alternative Rhodiola species remains a prevalent issue in the herbal supplements market [7].

Geographical Distribution and Growth Conditions

Rhodiola rosea L. exhibits a circumboreal distribution, primarily thriving in harsh, high-altitude environments across the Northern Hemisphere [1] [7]. The plant typically grows at elevations of 1800–2700 meters in high, cold, non-polluted zones, often inhabiting rocky terrains, sea cliffs, and mountainous regions [1]. Its native range extends across subarctic and alpine areas of Northern Europe, Asia, and North America, with significant populations documented in Scandinavia, Iceland, Greenland, Alaska, Canada, Russia, Mongolia, Korea, Japan, and northwestern regions of China [1] [7]. The plant's limited geographical distribution, coupled with its specific habitat requirements and slow growth rate (requiring at least 5 years to reach medicinal maturity), presents significant challenges for sustainable harvesting and contributes to its status as an endangered species in many regions [3] [7].

Table: Geographical Distribution of Rhodiola rosea L.

| Region | Specific Locations | Habitat Characteristics |

|---|---|---|

| Europe | Scandinavia, Iceland, Greenland | Rocky terrains, sea cliffs |

| Asia | Russia, Mongolia, Korea, Japan, Northwestern China | Mountains at 1800-2700m altitude |

| North America | Alaska, Canada | Alpine and arctic regions |

Factors Influencing this compound Content

The this compound content within R. rosea plants is influenced by multiple factors, creating significant natural variability that impacts quality and standardization. Research by Wang et al. utilizing HPLC analysis demonstrated that this compound content varies considerably across different R. rosea populations, ranging from 0.08% to 0.6% of dry weight in plants from various Chinese origins [1]. Key factors affecting this compound accumulation include:

- Plant age: this compound production increases significantly as plants mature, with optimal harvesting recommended after at least 5 years of growth [2] [7]

- Harvest time: Seasonal variations influence phenylpropanoid biosynthesis pathways, affecting final this compound yield [1]

- Geographical origin: Environmental conditions specific to different regions significantly impact phytochemical profiles [1] [8]

- Plant part utilized: this compound biosynthesis occurs primarily in the roots and rhizomes, with minimal accumulation in aerial parts [2]

This inherent variability presents substantial challenges for producing standardized extracts with consistent this compound content, necessitating rigorous quality control measures throughout the supply chain [7] [8].

Extraction Methodologies

Conventional Extraction Techniques

Traditional extraction methods for this compound primarily utilize solid-liquid extraction techniques applied to dried roots and rhizomes of R. rosea [1]. The choice of extraction solvent significantly impacts both yield and selectivity, with ethanol-water mixtures demonstrating superior efficiency compared to pure water or other organic solvents [1]. Research by Kosakowska et al. optimized ethanol concentration for this compound extraction, finding that 70-75% ethanol provided optimal results, yielding this compound content of approximately 969.71 mg/100 g of plant material [1]. Conventional extraction techniques often incorporate auxiliary methods to enhance efficiency:

- Maceration: Traditional method using prolonged soaking at room temperature [9]

- Fractionated maceration: Sequential extraction with varying solvent strengths [9]

- Heat-reflux extraction: Application of controlled heating to improve solubility and kinetics [1]

- Microwave-assisted extraction: Utilizing microwave energy to accelerate extraction processes [1]

These conventional approaches, while established and relatively straightforward, often face limitations in terms of selectivity, solvent consumption, and potential for thermal degradation of active compounds.

Advanced Extraction Technologies

Recent advancements in extraction technologies have focused on improving efficiency, yield, and environmental sustainability of this compound recovery from plant material:

Natural Deep Eutectic Solvents (NADES): Tsvetov et al. pioneered the application of NADES for this compound extraction, demonstrating that combinations of choline chloride and tartaric acid achieved exceptional efficiency, with this compound concentration reaching approximately 1000 μg/mL after 60 minutes of extraction [1]. This green chemistry approach offers advantages of biodegradability, low toxicity, and tunable selectivity.

Ionic Liquid-Based Extraction: Ma et al. developed a flash column chromatography method utilizing ionic liquids as extraction solvents combined with microwave assistance, achieving this compound with 98.2% purity and an extraction recovery of 60.6% [1]. This method provides enhanced selectivity while reducing processing time.

Macroporous Adsorption Resin Chromatography: Yang et al. established an industrial-scale process using macroporous adsorption resins, increasing this compound content from 3.00% to 68.76% with a recovery rate of 85.44% [1]. This approach enables efficient concentration and purification directly from crude extracts.

High-Speed Counter-Current Chromatography (HSCCC): Mudge et al. applied HSCCC to isolate this compound from methanolic extracts, obtaining 97% purity with reduced solvent usage and minimal losses from irreversible adsorption [1].

Table: Comparison of this compound Extraction Methodologies

| Extraction Method | Solvent System | Key Results | Advantages |

|---|---|---|---|

| Conventional Ethanol Extraction | 70-75% Ethanol | 969.71 mg/100 g plant material | Established, scalable |

| NADES Extraction | Choline chloride + Tartaric acid | ~1000 μg/mL after 60 min | Green chemistry, tunable selectivity |

| Ionic Liquid + Microwave | Ionic liquids | 98.2% purity, 60.6% recovery | High purity, reduced processing time |

| Macroporous Resin Chromatography | Various eluents | Content increased from 3% to 68.76% | Industrial scalability, high recovery |

Analytical Techniques and Quality Control

Quantitative Analysis of this compound

Accurate quantification of this compound in plant materials and finished products requires sophisticated analytical techniques. Several chromatographic methods have been established and validated for this purpose:

High-Performance Liquid Chromatography (HPLC): The most widely employed method for this compound quantification, typically utilizing reverse-phase C18 columns with UV or PDA detection [1] [8]. This technique provides reliable quantification and can simultaneously analyze multiple markers including salidroside and other rosavins.

HPLC Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity, particularly valuable for complex matrices and low-concentration samples [1]. LC-MS/MS enables definitive compound identification through fragmentation patterns.

HPLC with Fused-Core Columns: Provides enhanced separation efficiency and faster analysis times compared to conventional fully porous particle columns [1].

High-Performance Thin-Layer Chromatography (HPTLC): A cost-effective screening method useful for fingerprinting and rapid assessment of multiple samples simultaneously [7].

For standardized extracts, regulatory bodies including the European Pharmacopoeia and United States Pharmacopeia specify minimum content requirements. The European Pharmacopoeia (11th edition, 2023) mandates a minimum ratio of salidroside to rosavins not lower than 1:3, while the USP requires not less than 0.3% of phenylpropanoid glycosides (calculated as this compound) and not less than 0.08% of salidroside on a dry weight basis [7].

Quality Issues in Commercial Products

Comprehensive quality assessment studies have revealed significant concerns regarding the authenticity and quality of commercial products marketed as R. rosea supplements:

- A 2025 study analyzing 13 commercial dietary supplements found that nearly 60% did not contain the declared amount of R. rosea roots/rhizomes or characteristic marker compounds [7]

- This compound was detected in only 9 out of 13 products (69%), with 4 of these containing merely trace amounts [7]

- Tablet and capsule formulations demonstrated the highest incidence of misidentification and adulteration [7]

- Products consisting of cut raw material exhibited the highest quality and authenticity [7]

- Analysis of extracts from different geographical regions (including China and the Altai region) showed significant variation in this compound content, with some Chinese extracts completely lacking this compound [8]

These findings underscore the critical importance of rigorous quality control throughout the supply chain and the necessity of comprehensive analytical verification for research utilizing commercial R. rosea materials.

Quality Assessment Workflow for Rhodiola rosea Materials

Synthesis Approaches

Chemical Synthesis Routes

The complex structure of this compound, featuring multiple hydroxy groups in its sugar moieties, presents significant challenges for chemical synthesis requiring elaborate protection and deprotection strategies [3]. Several synthetic routes have been developed:

Patov et al. (2006): Developed an early synthetic route based on 1,2,3,4-diisopropylidene-D-glucopyranose and 2,3,4-tri-O-acetyl-β-L-arabinopryanosylbromide through a 4-step process. While relatively short, this method suffers from complex raw material preparation and harsh catalytic conditions [1] [4]

Chinese Researchers (2021): Employed safer and cheaper starting materials including cinnamyl alcohol and fully acetyl-α-D-bromoglucose in a 7-step sequence with an overall yield of 15.92%. This approach offers advantages of mild conditions, simple operation, and reduced environmental impact [1] [4]

Alternative Glucose-Based Route: Utilized β-D-pentaacetylglucose and arabinopyranose as starting materials, providing another accessible route to this compound [4]

While chemical synthesis offers the potential for standardized production, commercial application remains limited by tedious multistep protocols, low overall yields, and challenges in scaling production economically [3].

Biological Synthesis and Biotechnology

Recent advances in synthetic biology and metabolic engineering have opened promising avenues for this compound production through engineered microbial systems:

Microbial Biosynthesis Pathway of this compound in Engineered E. coli

Engineered Escherichia coli Systems: Li et al. (2024) achieved a breakthrough in microbial synthesis by constructing a complete biosynthetic pathway in engineered E. coli [3]. This system incorporates:

- Heterologous plant enzymes including phenylalanine ammonia-lyase (PAL), hydroxycinnamate:CoA ligase (4CL), cinnamyl-CoA reductase (CCR), and arabinosyltransferases

- UDP-sugar biosynthesis pathways for both UDP-glucose and UDP-arabinose building blocks

- Salvage pathway engineering for efficient UDP-arabinose synthesis from L-arabinose

Production Performance: The optimized system achieved remarkable this compound production of 7539.1 ± 228.7 mg/L from D-glucose and L-arabinose in fed-batch fermentation using a 5-L bioreactor [3]. This represents the highest reported yield of microbial this compound production to date and demonstrates the potential for industrial-scale manufacturing.

Economic Viability: With market prices for R. rosea root extracts (3% this compound content) reaching approximately 1000 RMB/kg, the engineered microbial production system offers a potentially cost-effective alternative that avoids overharvesting of wild plant populations [3].

This biotechnological approach addresses key limitations of plant extraction and chemical synthesis by providing a scalable, sustainable production platform with reduced environmental impact and more consistent quality output.

Experimental Protocols

In Vitro Assessment of Osteogenic Activity

A 2025 study by Sobczak et al. provides a validated protocol for investigating this compound's effects on human osteoblasts (HOBs) [5] [6]:

Cell Culture Conditions:

- Maintain HOB cultures in mineralization medium (DMEM supplemented with ascorbic acid, β-glycerophosphate, and dexamethasone)

- Use cells at passages 3-5 for all experiments to ensure phenotypic stability

- Culture at 37°C in a humidified atmosphere with 5% CO₂

Treatment Protocol:

- Prepare this compound stock solution in DMSO (final DMSO concentration ≤0.1%)

- Apply treatment concentrations of 50 μM or 100 μM this compound for 21 days

- Include vehicle control (0.1% DMSO) and mineralization control groups

- Refresh media and treatments every 2-3 days

BMP-2 Expression Analysis:

- Collect culture supernatants at days 0, 7, 14, and 21

- Quantify BMP-2 expression using commercial ELISA kits according to manufacturer protocols

- Normalize data to total cellular protein content

Cell Morphology and Confluence Assessment:

- Capture phase-contrast microscopy images at regular intervals

- Quantify confluence using automated image analysis software

- Evaluate morphological changes, particularly shift toward cuboidal morphology characteristic of active osteoblasts

Collagen Production Assessment:

- Fix cells with 4% paraformaldehyde for 30 minutes at room temperature

- Stain with Picrosirius Red solution for 1 hour

- Wash extensively with acidified water

- Visualize collagen deposition under polarized light microscopy

This protocol demonstrated that 100 μM this compound significantly increased BMP-2 expression on days 14 and 21 compared to mineralization controls (p < 0.05), with both concentrations (50 μM and 100 μM) enhancing cell confluence [5] [6].

Anti-inflammatory Activity in Microglial Cells

A comprehensive protocol for evaluating this compound's anti-inflammatory effects in BV2 microglial cells was established by recent research [7]:

Cell Culture and Treatment:

- Maintain BV2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

- Pre-treat cells with varying concentrations of this compound (typically 1-100 μM) for 2 hours

- Stimulate inflammation with lipopolysaccharide (LPS) at 100 ng/mL for 24 hours

- Include appropriate controls (untreated, LPS-only, and vehicle controls)

Cytokine Measurement:

- Collect culture supernatants after 24 hours of LPS stimulation

- Quantify IL-6 and TNF-α secretion using commercial ELISA kits

- Perform measurements in technical triplicates to ensure reproducibility

Cell Viability Assessment:

- Conduct MTT assay or similar viability test alongside treatments

- Ensure observed effects are not due to cytotoxicity

Statistical Analysis:

- Perform experiments with at least three independent replicates

- Analyze data using one-way ANOVA with appropriate post-hoc tests

- Consider p < 0.05 as statistically significant

This protocol demonstrated that this compound significantly and dose-dependently inhibited the secretion of both IL-6 and TNF-α in LPS-stimulated microglial cells, confirming its anti-inflammatory properties [7].

Conclusion

This compound represents a chemically distinctive and pharmacologically significant natural product with growing importance in nutraceutical and pharmaceutical research. Its specific occurrence in Rhodiola rosea L. and limited presence in R. sachalinensis establishes it as a valuable chemotaxonomic marker for quality control and authentication of herbal products. The inherent variability in this compound content due to geographical, environmental, and developmental factors necessitates rigorous analytical verification when working with plant-derived materials.

Recent advancements in extraction technologies, particularly NADES and macroporous resin systems, offer improved efficiency and sustainability for obtaining this compound from plant materials. However, the emergence of sophisticated biotechnological production through engineered microbial systems presents a promising alternative that could address supply chain challenges and conservation concerns associated with wild harvesting of R. rosea.

For researchers investigating this compound, particular attention should be paid to:

- Quality verification of starting materials given the high prevalence of adulterated commercial products

- Appropriate dosing concentrations in biological assays, with evidence suggesting higher concentrations (50-100 μM) may be required for certain pharmacological effects

- Multiple analytical confirmation of compound identity and purity given the structural complexity and presence of similar glycosides

- Metabolic stability considerations in in vivo models due to potential glycoside hydrolysis

References

- 1. This compound: Research Advances in Extraction and Synthesis ... [mdpi.com]

- 2. This compound [en.wikipedia.org]

- 3. High-level production of Rhodiola rosea characteristic ... [sciencedirect.com]

- 4. This compound: Research Advances in Extraction and Synthesis ... [pmc.ncbi.nlm.nih.gov]

- 5. The Effect of this compound, a Characteristic Compound of Rhodiola ... [pmc.ncbi.nlm.nih.gov]

- 6. The Effect of this compound, a Characteristic Compound ... [mdpi.com]

- 7. Comprehensive profiling of Rhodiola rosea roots and ... [frontiersin.org]

- 8. Assessing the Quality and Potential Efficacy of Commercial ... [frontiersin.org]

- 9. Development of Orally Disintegrating Tablets of Standardized ... [pmc.ncbi.nlm.nih.gov]

Rosavin historical discovery and isolation

Botanical Source and Identity of Rosavin

This compound is a characteristic phenylpropanoid glycoside and the major active and characteristic component of Rhodiola rosea L. (RRL), also known as Golden Root or Arctic Root [1]. It was first isolated from the roots of RRL by Russian researchers, who named it "this compound" due to its rose-like aroma [1].

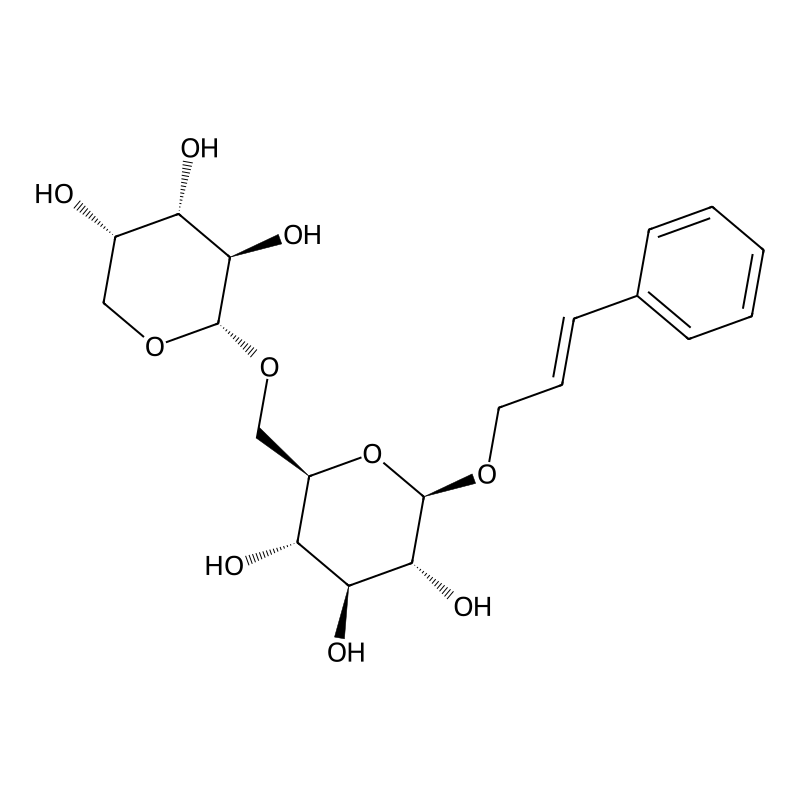

- Chemical Structure: this compound's systematic name is Cinnamyl-(6′-O-α-L-arabinopyranosyl-)-O-β-glucopyranoside (molecular formula: C20H28O10) [2] [3]. Its structure consists of a cinnamyl alcohol aglycone attached to a disaccharide moiety of glucose and arabinose [1].

- A Chemotaxonomic Marker: While other Rhodiola species contain salidroside, the presence of this compound is considered a distinctive chemotaxonomic marker for authentic Rhodiola rosea L., making it critical for quality control and authenticity verification [4].

Production Methods: From Extraction to Synthesis

Obtaining this compound has evolved from traditional plant extraction to advanced synthetic biology approaches to overcome challenges of low natural yield and high cost.

Table: Comparison of this compound Production Methods

| Method | Key Features | Advantages | Disadvantages | Typical Yield/Reference |

|---|---|---|---|---|

| Plant Extraction | Uses solvents like ethanol or methanol from RRL roots. | Yields natural product complex. | Low content in plant; complex purification; threatens wild populations. | 0.08%-0.6% in plant; 68.76% purity after purification [1]. |

| Chemical Synthesis | Multi-step organic synthesis from sugar and cinnamyl alcohol derivatives. | Independent of plant source. | Requires protection/deprotection of functional groups; low yield. | Overall yield of 15.92% (2021 route) [1]. |

| Biosynthesis in Engineered *E. coli* | Microbial cell factory using engineered metabolic pathways from D-glucose and L-arabinose. | Sustainable; high yield; scalable for industry. | Requires sophisticated metabolic engineering. | 7,539.1 ± 228.7 mg/L (fed-batch fermentation) [2]. |

Detailed Protocol: Analysis via HPLC-DAD

For quality control, here is a detailed methodology for analyzing this compound content in raw materials or products, based on a published study [5].

- 1. Sample Preparation: Extract the powdered herbal material or product (e.g., capsules) with 70% methanol using maceration. Filter the resulting extract before analysis.

- 2. Instrumentation and Conditions:

- Technique: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).

- Column: A reverse-phase C18 column is standard.

- Mobile Phase: Use a gradient elution with a mixture of solvents, such as water with a small amount of acid (e.g., 0.1% formic acid) and acetonitrile.

- Flow Rate: 1.0 mL/min.

- Detection Wavelength: 205 nm and 254 nm.

- Injection Volume: Typically 10-20 µL.

- 3. Quantification:

- Prepare a calibration curve using a certified this compound standard across a range of concentrations (e.g., 5–500 µg/mL).

- The content in the sample is calculated by comparing the peak area of the sample to the calibration curve. The retention time of the standard is used to identify this compound in the sample.

Pharmacological Activities and Mechanisms

This compound exhibits a wide range of biological activities, making it a promising candidate for drug development. Key recent findings include:

- Neuroprotective Effects: this compound showed significant neuroprotective effects in a rat model of ischemic stroke. It reduced cerebral infarct volume and improved neurological deficits. The mechanism is linked to the upregulation of HIF-1α (Hypoxia-Inducible Factor 1-alpha), a key protein in cellular response to low oxygen, and its downstream target VEGF (Vascular Endothelial Growth Factor), which promotes angiogenesis and neuronal survival [3].

- Anti-neuroinflammatory Effects: In studies on microglial cells (the immune cells of the brain), this compound attenuated injury and inflammation induced by β-amyloid oligomers (implicated in Alzheimer's disease). Its protective mechanism is associated with the inhibition of the NF-κB (Nuclear Factor kappa-B) signaling pathway, a primary regulator of inflammation [6].

- Anti-diabetic Effects: In a Type 2 Diabetes Mellitus (T2DM) rat model, this compound treatment improved insulin resistance and alleviated damage to the liver and kidneys. The therapeutic effect was linked to the modulation of the cGAS-STING pathway and the enhancement of autophagy signaling, thereby reducing inflammation [7].

- Osteogenic Effects: In a pioneering study on human osteoblasts (HOBs), this compound at a concentration of 100 µM significantly increased the expression of Bone Morphogenetic Protein-2 (BMP-2), a key regulator of bone formation, over 21 days. This suggests its potential in supporting bone health and treating conditions like osteoporosis [8].

The following diagram illustrates the key signaling pathways through which this compound exerts its pharmacological effects.

Quality Control and Market Adulteration

Ensuring the quality of RRL products is a significant challenge. This compound is frequently absent or present only in trace amounts in commercial products [5] [4].

- Detection Methods: A multi-technique approach is recommended for reliable quality control:

- Thin-Layer Chromatography (TLC): A fast and straightforward tool for initial screening and visual comparison of samples [5].

- High-Performance Liquid Chromatography (HPLC-DAD): Provides quantitative data on the content of this compound, salidroside, and other markers [1] [5].

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers definitive structural identification and confirmation of authenticity [5].

- Regulatory Standards: The European Pharmacopoeia assesses the quality of RRL based on the content of salidroside and rosavins, with a ratio not lower than 1:3. The United States Pharmacopeia requires not less than 0.3% of phenylpropanoid glycosides (calculated as this compound) [4].

References

- 1. This compound: Research Advances in Extraction and Synthesis ... [pmc.ncbi.nlm.nih.gov]

- 2. High-level production of Rhodiola rosea characteristic ... [sciencedirect.com]

- 3. Neuroprotective effects of this compound via HIF-1α signaling in a ... [sciencedirect.com]

- 4. Comprehensive profiling of Rhodiola rosea roots and ... [frontiersin.org]

- 5. Qualitative and Quantitative Evaluation of this compound ... [mdpi.com]

- 6. This compound and salidroside attenuate microglia injury via ... [pubmed.ncbi.nlm.nih.gov]

- 7. This compound improves insulin resistance and alleviates hepatic ... [pubs.rsc.org]

- 8. The Effect of this compound, a Characteristic Compound ... [mdpi.com]

Comprehensive Application Notes and Protocols for HPLC Analysis of Rosavin Content in Rhodiola rosea L.

Introduction to Rosavin and Analytical Significance

This compound is a characteristic phenylpropanoid glycoside predominantly found in Rhodiola rosea L. (Golden Root or Arctic Root), where it serves as one of the primary active constituents and a key quality marker for standardization. As a regulatory requirement in herbal medicine, this compound content determination is essential for product authentication, especially since cheaper Rhodiola species like R. crenulata and R. kirilowii often lack this compound entirely. The chemical structure of this compound features a cinnamyl alcohol moiety linked to a glycosidic portion, contributing to its analytical challenges including separation from structurally similar compounds (rosin, rosarin) and extraction optimization.

The pharmacological importance of this compound has been well-established through recent research, demonstrating multipotential activities including antioxidant, neuroprotective, antifatigue, and immunomodulatory effects. These diverse biological activities have driven increased demand for reliable analytical methods to ensure consistent quality in pharmaceutical preparations and herbal supplements. High-Performance Liquid Chromatography (HPLC) has emerged as the gold standard technique for this compound quantification due to its sensitivity, reproducibility, and ability to simultaneously separate multiple marker compounds in complex plant matrices.

HPLC Methodologies for this compound Analysis

Overview of Analytical Approaches

Various HPLC methodologies have been developed and validated for the quantification of this compound in Rhodiola rosea raw materials and commercial preparations. These methods primarily utilize reversed-phase chromatography with C18 or specialized columns, coupled with different detection systems including diode array detection (DAD), ultraviolet (UV), and mass spectrometry (MS). The selection of an appropriate method depends on the specific application needs, available instrumentation, and required sensitivity levels. For routine quality control, HPLC-UV/DAD methods offer robust performance, while research applications may benefit from HPLC-MS for enhanced specificity and confirmation of compound identity.

Recent advancements have focused on improving separation efficiency and reducing analysis time while maintaining resolution of this compound from closely related compounds and matrix interferences. The development of validated methods following International Conference on Harmonisation (ICH) guidelines has been particularly important for regulatory acceptance and standardization across different laboratories. These methods typically demonstrate excellent performance characteristics including linearity across relevant concentration ranges, precision with relative standard deviation (RSD) values below 5%, and accuracy with recovery rates between 95-105%.

Equipment and Reagents

Table 1: Essential Equipment for HPLC Analysis of this compound

| Category | Specifications | Notes |

|---|---|---|

| HPLC System | Binary or quaternary pump, autosampler, column oven, DAD or UV-Vis detector | System should be capable of gradient elution |

| Analytical Column | C18 column (250 × 4.6 mm, 5 μm) or Fluoro-phenyl column | Alternative: monolithic columns for faster analysis |

| Guard Column | C18 cartridge compatible with analytical column | Extends analytical column lifetime |

| Balance | Analytical balance (0.0001 g sensitivity) | For accurate weighing of standards and samples |

| Solvent Filtration | 0.45 μm membrane filter | Nylon or PTFE for mobile phase filtration |

| Sample Filtration | 0.45 μm syringe filters | Compatible with organic solvents |

| pH Meter | Digital with temperature compensation | For mobile phase pH adjustment |

Table 2: Required Reagents and Standards

| Reagent/Standard | Purity/Specifications | Storage Conditions |

|---|---|---|

| This compound Reference Standard | ≥95% purity, preferably certified | -20°C, desiccator |

| Salidroside Reference Standard | ≥95% purity | -20°C, desiccator |

| HPLC-grade Water | 18.2 MΩ·cm resistivity | Room temperature |

| HPLC-grade Acetonitrile | UV transparent, low impurities | Room temperature, flammable |

| HPLC-grade Methanol | UV transparent, low impurities | Room temperature, flammable |

| Phosphoric Acid | Analytical grade | Room temperature |

| Formic Acid | Analytical grade | Room temperature |

Sample Preparation Protocols

Extraction from Plant Material

Efficient extraction of this compound from Rhodiola rosea matrices requires optimization of several parameters including solvent composition, extraction time, temperature, and technique. Based on comparative studies, 70-75% methanol in water has demonstrated superior extraction efficiency for this compound compared to pure water or absolute alcohol, achieving concentrations up to 969.71 mg/100 g of raw material. The extraction procedure should follow this optimized protocol:

- Sample Homogenization: Reduce dried Rhodiola roots or rhizomes to a fine powder using a laboratory mill, ensuring particle size uniformity (recommended ≤0.5 mm).

- Accurate Weighing: Precisely weigh 1.0 g ± 0.001 g of the homogenized sample into a clean, dry extraction vessel.

- Solvent Addition: Add 20 mL of 70% methanol-water (v/v) solution to the sample.

- Extraction Process: Sonicate the mixture in an ultrasonic bath for 30 minutes at 40°C, or alternatively, macerate with continuous stirring for 60 minutes at room temperature.

- Centrifugation and Filtration: Centrifuge the extract at 4000 × g for 10 minutes and collect the supernatant.

- Volume Adjustment: Transfer the supernatant quantitatively to a 25 mL volumetric flask and dilute to volume with extraction solvent.

- Final Filtration: Prior to HPLC analysis, filter an aliquot through a 0.45 μm syringe filter, discarding the first 1 mL of filtrate.

For alternative extraction approaches, Natural Deep Eutectic Solvents (NADES) have shown promising results, particularly combinations of choline chloride and tartaric acid, which can extract approximately 1000 μg/mL of this compound when extracted for 60 minutes. This green extraction technique offers environmental benefits while maintaining high extraction efficiency.

Standard Solution Preparation

Reference standard solutions must be prepared with precision to ensure accurate calibration and quantification. The following procedure describes preparation of primary and working standards:

- Primary Stock Solution: Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a 1000 μg/mL stock solution. Store at -20°C when not in use.

- Working Standard Solutions: Prepare a series of working standards by appropriate dilution of the stock solution with mobile phase or dilution solvent to cover the expected concentration range (typically 1-200 μg/mL for this compound).

- Quality Control Samples: Prepare at least three concentration levels (low, medium, high) for method validation and quality assurance.

All standard solutions should be prepared in amber glassware to protect from light degradation and stored at 2-8°C when not in immediate use. Solution stability should be verified periodically, typically every 24 hours during analytical runs.

Chromatographic Conditions and Parameters

Optimized Separation Conditions

Chromatographic separation of this compound requires careful optimization of mobile phase composition, column selection, and temperature parameters to achieve baseline separation from related compounds and matrix interferences. Based on validated methods, the following conditions provide optimal resolution:

Table 3: Optimized Chromatographic Conditions for this compound Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | C18 (250 × 4.6 mm, 5 μm) | Fluoro-phenyl column | C8 (150 × 4.6 mm, 5 μm) |

| Mobile Phase | Gradient: 10-40% acetonitrile in 0.1% phosphoric acid over 25 min | Isocratic: 75% methanol, 25% water (pH 4.0 with acetic acid) | Isocratic: 40% acetonitrile, 60% water (pH 3.5 with phosphoric acid) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.5 mL/min |

| Column Temperature | 30°C | 40°C | Ambient |

| Injection Volume | 10 μL | 20 μL | 20 μL |

| Detection Wavelength | 254 nm | 245 nm | 242 nm |

| Run Time | 27 minutes | 8 minutes | 10 minutes |

Condition 1 is particularly effective for comprehensive profiling as it allows simultaneous detection of five marker compounds (salidroside, rosarin, this compound, rosin, and rosiridin) within 27 minutes, providing a complete chemical profile of Rhodiola samples. Condition 2 offers a rapid analysis option for high-throughput environments where only this compound and salidroside quantification is required.

System Suitability Testing

System suitability tests must be performed before each analytical run to verify that the chromatographic system is adequate for the intended analysis. The following parameters should be evaluated:

- Theoretical Plates: The this compound peak should demonstrate ≥2000 theoretical plates, indicating adequate column efficiency.

- Tailing Factor: ≤2.0 for this compound peak, indicating symmetric peak shape.

- Resolution: Resolution between this compound and adjacent peaks should be ≥1.5.

- Repeatability: Five replicate injections of standard solution should show RSD ≤ 2.0% for peak areas and retention times.

The retention time of this compound typically ranges between 17-20 minutes under standard gradient conditions, but should be verified with each specific column and mobile phase composition.

Method Validation Protocols

Validation Parameters and Acceptance Criteria

Comprehensive method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose. The following validation protocol should be implemented: